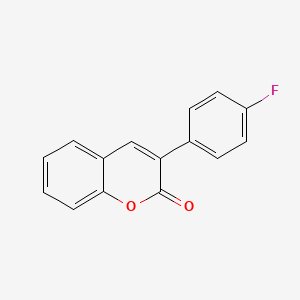

3-(4-fluorophenyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRBNSONGISFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2H-chromen-2-one typically involves the reaction of 4-fluorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the chromen-2-one structure. Common reagents used in this synthesis include piperidine as a catalyst and ethanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Substitution Reactions

The electron-deficient coumarin ring undergoes nucleophilic substitution, particularly at positions activated by adjacent electron-withdrawing groups.

Key Mechanistic Insight : The 6-position demonstrates enhanced reactivity due to conjugation with the lactone carbonyl, enabling direct functionalization under mild conditions .

Oxidation and Reduction

The chromenone system participates in redox reactions modifying its electronic structure:

Oxidation

-

Reagents : KMnO₄ (acidic conditions)

-

Product : 3-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one via benzylic oxidation.

Reduction

-

Reagents : NaBH₄/EtOH or LiAlH₄/THF

-

Product : Dihydrocoumarin derivatives (e.g., 3-(4-fluorophenyl)-3,4-dihydro-2H-chromen-2-ol) .

Cycloaddition Reactions

The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Alkyne Component | Azide Component | Product Structure | Yield | Source |

|---|---|---|---|---|

| Propargyl bromide | 4-Methoxyphenyl azide | 7-((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-(4-fluorophenyl)-2H-chromen-2-one | 85% |

Conditions : CuBr (10 mol%), triethylamine, DCM/DCE (1:1), 80°C .

Azo Coupling Reactions

Reaction with diazonium salts generates bioactive azo derivatives:

| Diazonium Salt | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Pyrazole-3-diazonium | HCl, Δ (reflux) | 6H-Chromeno[4,3-e]pyrazolo[5,1-c] triazin-6-one | Antimicrobial agents |

Key Observation : Intramolecular cyclization occurs post-coupling, forming fused heterocyclic systems .

Functional Group Interconversion

The lactone ring demonstrates unique reactivity:

Structural-Reactivity Relationships

-

Fluorophenyl Group : Enhances electrophilic substitution rates at the coumarin 6-position due to -I effect .

-

Lactone Oxygen : Participates in hydrogen bonding, directing regioselectivity in cycloadditions .

This compound’s versatility enables applications in medicinal chemistry (antimicrobials ) and materials science (fluorescent probes ). Continued exploration of its reactivity could unlock novel derivatives with tailored properties.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 3-(4-fluorophenyl)-2H-chromen-2-one exhibits significant anticancer properties. Studies have shown that derivatives of chromenones can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells. For example, modifications in the substituent patterns on the phenyl ring have been linked to enhanced cytotoxic effects against these cancer types .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes and modulation of signaling pathways related to cell growth and apoptosis. Interaction studies suggest that this compound may act as an inhibitor of key enzymes involved in tumor progression, thereby reducing cell viability in cancerous tissues .

Antimicrobial Properties

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against various pathogens. Its structural features facilitate binding to microbial enzymes or receptors, leading to effective inhibition of bacterial growth. Preliminary studies have indicated that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Involving the reaction of phenolic compounds with appropriate aldehydes or ketones under acidic conditions.

- Cyclization Techniques : Utilizing cyclization methods to form the chromenone core from simpler precursors.

The versatility in synthetic routes allows for the generation of various derivatives with modified biological activities. For instance, introducing different substituents on the phenyl ring can significantly alter the compound's pharmacological profile.

Case Study 1: Anticancer Efficacy

A study conducted on a series of chromenone derivatives, including this compound, demonstrated that compounds with halogen substitutions exhibited enhanced cytotoxicity against MCF-7 cells. The most effective derivative showed an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives inhibited bacterial growth effectively, suggesting potential for development as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(4-fluorophenyl)-2H-chromen-2-one is best understood through comparisons with analogous chromenone derivatives. Below is a detailed analysis of key compounds:

Structural Analogues with Halogen-Substituted Phenyl Groups

| Compound Name | Chromenone Substituents | Phenyl Group Substituents | Key Properties/Bioactivity | References |

|---|---|---|---|---|

| This compound | None | 4-fluoro | Enhanced lipophilicity; base for derivatization | |

| 3-(4-Chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one | 7-hydroxy, 8-piperidinylmethyl, 2-trifluoromethyl | 4-chloro | Antimicrobial activity; potential drug candidate | |

| 3-(2-Chloro-6-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | 7-hydroxy, 2-methyl | 2-chloro, 6-fluoro | Antioxidant and anti-inflammatory activity | |

| 6-Chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one | 6-chloro, oxadiazole ring | 3-fluoro | Moderate anticancer activity (positional fluorine effect) |

- Fluorine’s electron-withdrawing nature also stabilizes the aromatic ring, affecting binding interactions . Substituent Diversity: Derivatives with additional functional groups (e.g., 7-hydroxy, trifluoromethyl, or piperidinylmethyl in ) exhibit tailored bioactivities but may face synthetic complexity. The simplicity of this compound makes it a versatile intermediate for further modifications .

Analogues with Modified Chromenone Cores

| Compound Name | Core Structure | Unique Features | Bioactivity/Applications | References |

|---|---|---|---|---|

| 7-[(4-Chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one | 2H-chromen-2-one | 4-phenyl, 6-ethyl, 7-chlorobenzyloxy | Antimicrobial; used in high-throughput screening | |

| 2-{[6-Ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid | 4H-chromen-4-one | Trifluoromethyl, acetic acid moiety | Enhanced solubility; potential enzyme inhibition | |

| 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one | 2H-chromen-2-one | Oxadiazole ring, 8-ethoxy | Versatile reactivity for heterocyclic chemistry |

- Key Observations: Core Modifications: Substitution of the chromenone oxygen (e.g., 4H vs. 2H) alters ring tautomerism and electronic properties. For instance, 4H-chromen-4-one derivatives (e.g., ) often exhibit stronger hydrogen-bonding capacity due to the keto group. Functional Group Additions: The trifluoromethyl group in increases metabolic stability, while oxadiazole rings () introduce π-stacking capabilities for target binding.

Q & A

Q. What are the optimized synthetic routes for 3-(4-fluorophenyl)-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis typically involves Claisen-Schmidt condensation or cyclization reactions. For example, a base-catalyzed method using sodium hydroxide and hydrogen peroxide in ethanol under reflux achieves moderate yields (~71%) . Microwave-assisted synthesis can improve efficiency by reducing reaction time and enhancing regioselectivity, as demonstrated for structurally analogous coumarins . Key variables include solvent choice (ethanol vs. water), catalyst (piperidine for conventional methods), and temperature (80°C for reflux). TLC monitoring and recrystallization in ethanol are standard for purification .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray crystallography : Resolve crystal packing and confirm substituent positioning via SHELXL refinement (e.g., monoclinic P21/c space group, β = 106.0575°, Z = 8) .

- NMR/FTIR : Confirm fluorophenyl integration (¹⁹F NMR) and carbonyl stretching (1680–1720 cm⁻¹) .

- UV-Vis spectrophotometry : Used to study electronic transitions in chromenone derivatives, particularly for fluorophore design .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers. For hydrophobic derivatives, nanoformulation or inclusion complexes (e.g., cyclodextrins) enhance bioavailability. Evidence from similar coumarins shows ethanol/water mixtures (1:4 v/v) as effective for cell-based assays .

Q. What are common impurities in this compound synthesis, and how are they controlled?

Byproducts include unreacted 4-fluorobenzaldehyde or incomplete cyclization intermediates. HPLC with C18 columns (acetonitrile/water gradient) identifies impurities, while recrystallization or column chromatography (silica gel, ethyl acetate/hexane) removes them . Process-related impurities (e.g., residual piperidine) require strict pH control during neutralization .

Q. Which in vitro models are suitable for preliminary bioactivity screening of this compound?

Standard assays include:

- Antimicrobial : Broth microdilution (MIC against Gram-positive/negative strains) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives with enhanced bioactivity?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂ at position 8) to improve cytotoxicity .

- Hybridization : Attach thiazole or pyrazole moieties to enhance antimicrobial potency via π-π stacking with bacterial enzymes .

- DFT calculations : Predict electronic effects of substituents (e.g., fluorophenyl’s Hammett σ value) on binding affinity .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from assay variability (e.g., cell line sensitivity, compound purity). Mitigation strategies:

- Standardize protocols : Use CLSI guidelines for antimicrobial testing .

- Dose-response validation : Compare IC₅₀ values across multiple replicates .

- Meta-analysis : Pool data from structurally related coumarins to identify trends (e.g., fluorophenyl’s role in kinase inhibition) .

Q. What advanced crystallographic tools are critical for refining the structure of fluorophenyl-chromenone complexes?

- SHELXL : Refine anisotropic displacement parameters and handle twinning in high-symmetry space groups .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π) driving crystal packing .

- ORTEP for Windows : Visualize thermal ellipsoids and validate hydrogen bonding networks .

Q. How do noncovalent interactions influence the solid-state stability of this compound derivatives?

- π-π stacking : Dominates in chromenone-thiazole hybrids, with face-to-face distances of 3.4–3.7 Å .

- Halogen bonding : Fluorine participates in weak C–F···H interactions (2.8–3.1 Å), affecting solubility .

- Hydrogen bonding : Hydroxy groups form intramolecular O–H···O bonds, stabilizing enol tautomers .

Q. What mechanistic insights can molecular docking provide into enzyme inhibition by fluorophenyl-chromenones?

- Target identification : Dock against X-ray structures of COX-2 or HIV protease to predict binding modes .

- Free energy calculations : Use AutoDock Vina or GROMACS to estimate ΔG values for fluorophenyl derivatives .

- Pharmacophore mapping : Align substituents (e.g., 4-fluorophenyl) with catalytic pockets to optimize inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.